molecular formula C21H22N4O3S B2356944 1-cyclopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848222-38-8

1-cyclopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No. B2356944
CAS RN: 848222-38-8
M. Wt: 410.49
InChI Key: UUNWSCSMSXYYGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline, an essential heterocyclic compound, plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Scientific Research Applications

Synthesis and Application in Cancer Research

Compounds structurally related to 1-cyclopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline have been synthesized for potential use in cancer treatment. For instance, Yoo, Suh, and Park (1998) synthesized a series of related compounds, including 2-methyl-4,9-dihydro-1H-imidazo[4,5-g]quinoxalines, and tested their cytotoxicity against human gastric adenocarcinoma cells. Their findings suggest that certain derivatives might be effective antitumor agents (Yoo, Suh, & Park, 1998).

Analytical Methods in Pharmaceutical Research

In the field of pharmaceutical research, methods have been developed to determine and quantify imidazoquinoxalines and their related impurities in drug production. Patrudu (2020) established a high-performance liquid chromatography method for analyzing imiquimod and its related impurities, including 1H-imidazo[4,5-c]quinolines, showing the importance of such compounds in pharmaceutical quality control (Patrudu, 2020).

Antibacterial Applications

Alavi et al. (2017) explored the synthesis of quinoxaline sulfonamides with potential antibacterial activity. They synthesized several compounds from 2-(4-methoxyphenyl)-quinoxaline, highlighting the role of quinoxaline derivatives in developing new antibacterial agents (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Synthesis and Development of New Drugs

Chen, Zhao, Bednarz, Wang, Sundeen, and Barrish (2004) developed an efficient strategy for constructing the imidazo[1,5-a]quinoxalin-4-one ring system, a structure related to this compound. This method was applied to synthesize BMS-238497, a novel Lck inhibitor, demonstrating the compound's relevance in drug development (Chen et al., 2004).

properties

IUPAC Name

1-cyclopentyl-3-(4-methoxyphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-28-16-10-12-17(13-11-16)29(26,27)25-14-24(15-6-2-3-7-15)20-21(25)23-19-9-5-4-8-18(19)22-20/h4-5,8-13,15H,2-3,6-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNWSCSMSXYYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)C5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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